molecular formula C19H21NO3 B2372526 (2E)-N-(3-methoxyphenyl)-3-(4-propoxyphenyl)prop-2-enamide CAS No. 433956-59-3

(2E)-N-(3-methoxyphenyl)-3-(4-propoxyphenyl)prop-2-enamide

Cat. No.: B2372526
CAS No.: 433956-59-3
M. Wt: 311.381
InChI Key: JTDOFVRTXOMGMA-FMIVXFBMSA-N
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Description

(2E)-N-(3-Methoxyphenyl)-3-(4-propoxyphenyl)prop-2-enamide is an α,β-unsaturated enamide derivative characterized by a methoxy-substituted aniline moiety and a 4-propoxyphenyl acrylamide group. This compound’s propoxy and methoxy substituents confer distinct electronic and steric properties, which are critically compared below with structurally analogous compounds.

Properties

IUPAC Name

(E)-N-(3-methoxyphenyl)-3-(4-propoxyphenyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO3/c1-3-13-23-17-10-7-15(8-11-17)9-12-19(21)20-16-5-4-6-18(14-16)22-2/h4-12,14H,3,13H2,1-2H3,(H,20,21)/b12-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTDOFVRTXOMGMA-FMIVXFBMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C=CC(=O)NC2=CC(=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC1=CC=C(C=C1)/C=C/C(=O)NC2=CC(=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2E)-N-(3-methoxyphenyl)-3-(4-propoxyphenyl)prop-2-enamide is a member of the enamide class of compounds, which have garnered interest in medicinal chemistry due to their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C19H23NO2C_{19}H_{23}NO_2. The structure features a prop-2-enamide backbone substituted with methoxy and propoxy groups, which are believed to contribute to its biological activities.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on related enamide derivatives have shown potent activity against various bacterial strains, suggesting that this compound may also possess similar effects.

Compound Microbial Strain Activity Reference
3iEeAChEIC50: 0.29 μM
4-ethoxycinnamic acidVariousPotent QR inducer

Antidepressant Potential

The antidepressant properties of related compounds indicate that this compound may also influence neurotransmitter systems. The presence of aromatic substituents is often associated with modulation of serotonin and norepinephrine pathways, which are crucial in mood regulation.

The biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes like cyclooxygenase and acetylcholinesterase, leading to reduced inflammation and improved neurotransmission.
  • Receptor Modulation : The compound may interact with various receptors in the central nervous system, potentially affecting serotonin and dopamine levels.

Case Studies and Research Findings

A detailed analysis of related compounds reveals promising findings:

  • Antimicrobial Studies : A study showed that derivatives with similar structures had significant antimicrobial activity against resistant strains of bacteria, indicating that modifications in the side chains can enhance efficacy.
  • In Vivo Studies : Animal models have demonstrated that certain enamine derivatives can reduce symptoms of depression when administered at specific dosages, supporting the hypothesis that this compound could exhibit similar effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The target compound’s structure features:

  • 3-Methoxyphenyl group : Electron-donating methoxy substituent at the meta position.
  • 4-Propoxyphenyl group : A bulkier alkoxy substituent (propoxy) at the para position.

Key analogs and their substituent variations are summarized in Table 1.

Table 1: Structural Comparison of (2E)-N-(3-Methoxyphenyl)-3-(4-Propoxyphenyl)prop-2-enamide and Analogs
Compound Name (CAS) Substituents (R1, R2) Molecular Formula Molar Mass (g/mol) Key Functional Groups
Target Compound R1: 3-methoxyphenyl; R2: 4-propoxy C19H21NO3 311.38 Enamide, Methoxy, Propoxy
(2E)-3-{4-[(2-Chloro-6-Fluorophenyl)methoxy]phenyl}-N-(4-methoxyphenyl)prop-2-enamide R1: 4-methoxyphenyl; R2: 2-chloro-6-fluorobenzyl C23H19ClFNO3 411.85 Enamide, Methoxy, Halogens
(2E)-N-(3-Chloro-4-Fluorophenyl)-3-(3,4,5-Trimethoxyphenyl)prop-2-enamide R1: 3-Cl-4-F-phenyl; R2: 3,4,5-trimethoxy C22H20ClFNO3 407.85 Enamide, Trimethoxy, Halogens
3-(4-Hydroxy-3-Methoxyphenyl)-N-[2-(4-Hydroxy-3-Methoxyphenyl)ethyl]prop-2-enamide R1: 4-hydroxy-3-methoxyphenethyl; R2: 4-hydroxy-3-methoxy C19H21NO5 343.38 Enamide, Hydroxy, Methoxy
(2E)-N-(3-Chloro-4-Fluorophenyl)-3-[4-(2-Methylpropyl)phenyl]prop-2-enamide R1: 3-Cl-4-F-phenyl; R2: 4-isobutyl C19H19ClFNO 331.81 Enamide, Alkyl, Halogens

Electronic and Steric Effects

  • Electron-Donating vs. Electron-Withdrawing Groups: The target compound’s methoxy and propoxy groups are electron-donating, enhancing aromatic ring electron density. Trimethoxy-substituted analogs (e.g., ) increase lipophilicity and steric bulk, which may enhance membrane permeability but reduce solubility.
  • Hydrogen-Bonding Capacity: Hydroxy-containing derivatives (e.g., ) form stronger hydrogen bonds, influencing crystal packing and solubility. The target compound’s alkoxy groups lack H-bond donors, favoring hydrophobic interactions .

Pharmacological and Physicochemical Implications

  • Molecular Weight and Lipophilicity :

    • The target compound (311.38 g/mol) is smaller and less lipophilic than halogenated analogs (e.g., 411.85 g/mol for ), suggesting better bioavailability.
    • Bulky substituents (e.g., isobutyl in ) may hinder target binding due to steric hindrance.
  • Biological Activity Trends :

    • Halogenated derivatives (e.g., ) are often explored as kinase inhibitors or anticancer agents due to enhanced binding to hydrophobic pockets.
    • Hydroxy-substituted compounds (e.g., ) may exhibit antioxidant or anti-inflammatory activity.

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